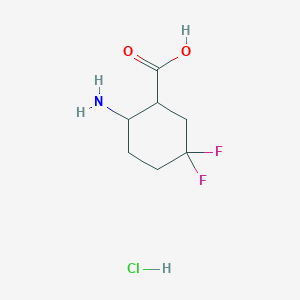
2-Amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride is a fluorinated cyclohexane derivative with an amino group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . One common method is the fluorination of cyclohexane using a fluorinating agent such as Selectfluor, followed by nitration and subsequent reduction to introduce the amino group. The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions, often using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro compounds, nitroso compounds, and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and amines.
Substitution: Various substituted cyclohexanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of fluorination on biological systems and to develop new bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism by which 2-Amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.
Comparaison Avec Des Composés Similaires
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid: Similar structure but with a different position of the amino group.
2-Amino-5-fluorocyclohexane-1-carboxylic acid: Contains only one fluorine atom instead of two.
Uniqueness: 2-Amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The increased fluorination can lead to enhanced stability and reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C7H12ClF2NO2 |
|---|---|
Poids moléculaire |
215.62 g/mol |
Nom IUPAC |
2-amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-1-5(10)4(3-7)6(11)12;/h4-5H,1-3,10H2,(H,11,12);1H |
Clé InChI |
UJFYKNURJIAUSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1N)C(=O)O)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)


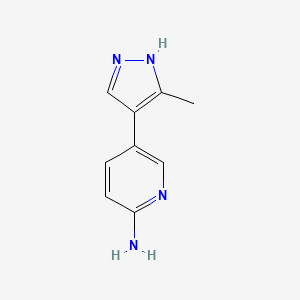

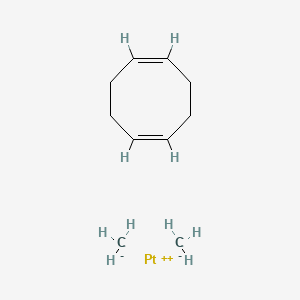

![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
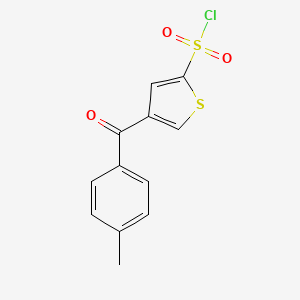


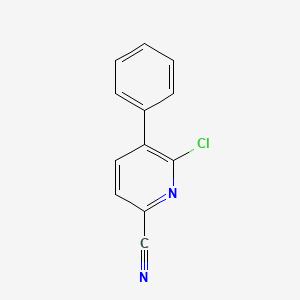
![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
